molecular formula C15H29N3O3 B13269456 tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate

tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate

Cat. No.: B13269456
M. Wt: 299.41 g/mol
InChI Key: GUWVJMGJLXPNIJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and an oxan-4-yl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the formation of the desired product . The reaction can be represented as follows:

Piperazine+tert-Butyl chloroformatetert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate\text{Piperazine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Piperazine+tert-Butyl chloroformate→tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the oxan-4-yl group and the aminomethyl group. These features confer distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-14(2,3)21-13(19)17-6-8-18(9-7-17)15(12-16)4-10-20-11-5-15/h4-12,16H2,1-3H3

InChI Key

GUWVJMGJLXPNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)CN

Origin of Product

United States

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